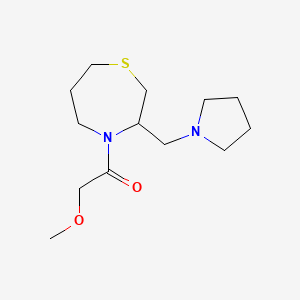

![molecular formula C15H13N3OS2 B2618174 N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1235379-73-3](/img/structure/B2618174.png)

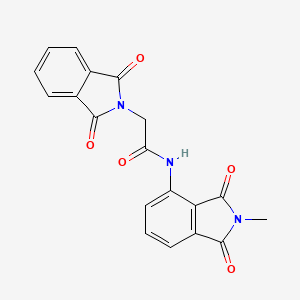

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

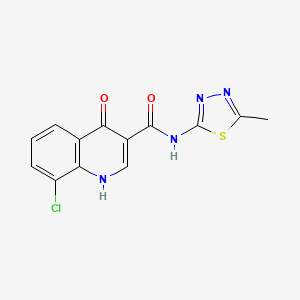

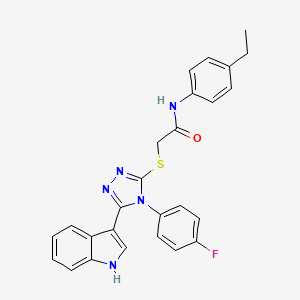

“N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It contains a benzo[c][1,2,5]thiadiazole core, which is a common motif in organic electronics due to its electron-accepting properties . The compound also features a thiophen-3-ylmethyl group and a cyclopropyl group attached to a carboxamide moiety .

Molecular Structure Analysis

The molecular structure of this compound likely exhibits conjugation, given the presence of the benzo[c][1,2,5]thiadiazole core and the thiophene ring . This conjugation can result in interesting optoelectronic properties, making the compound potentially useful in applications like organic photovoltaics .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Synthesis of Thiadiazoles and Triazoles: Research on heterocyclic derivatives of cyclopropane dicarboxylic acid, including thiadiazole and 1,2,4-triazole moieties, showcases the compound's utility in generating new chemical entities. These studies emphasize the compound's versatility in ring formation and potential applications in designing novel molecules with significant biological activities (Sharba et al., 2005).

- Facile Synthesis Techniques: The compound's role in facilitating the synthesis of heterocyclic scaffolds is demonstrated through methodologies like microwave-assisted synthesis. This approach underscores the compound's contribution to the development of efficient and environmentally friendly synthetic routes (Tiwari et al., 2017).

Biological Activity and Pharmacological Potential

- Anticancer Applications: Studies on the synthesis and biological evaluation of novel heterocyclic compounds, including those derived from the compound , indicate significant anticancer activity. This research highlights the potential of these molecules in therapeutic applications, particularly in oncology (Ravinaik et al., 2021).

- Antibacterial and Antioxidant Agents: The synthesis of new fused and binary 1,3,4-thiadiazoles as potential antitumor and antioxidant agents showcases the compound's applicability in discovering new treatments for infectious diseases and conditions associated with oxidative stress (Hamama et al., 2013).

Advanced Synthetic Methodologies

- Innovative Synthesis Strategies: The development of novel synthetic methodologies, such as the oxidative dimerization of thioamides to produce thiadiazoles, demonstrates the compound's role in advancing chemical synthesis techniques. These methods offer new pathways for creating heterocyclic compounds with potential applications in various scientific and industrial fields (Takikawa et al., 1985).

Propriétés

IUPAC Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c19-15(11-1-4-13-14(7-11)17-21-16-13)18(12-2-3-12)8-10-5-6-20-9-10/h1,4-7,9,12H,2-3,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPHNFXPCOBSTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(4-methylphenyl)-2-oxoethyl]amino)butanoic acid](/img/structure/B2618095.png)